molecular formula C9H13NO5 B12579941 Dimethyl N-acryloyl-L-aspartate CAS No. 481012-75-3

Dimethyl N-acryloyl-L-aspartate

Cat. No.: B12579941
CAS No.: 481012-75-3
M. Wt: 215.20 g/mol
InChI Key: MJCYPHUQTNOXJT-LURJTMIESA-N
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Description

Dimethyl N-acryloyl-L-aspartate is a chemical compound that belongs to the class of acrylate derivatives It is characterized by the presence of an acryloyl group attached to the nitrogen atom of the L-aspartate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N-acryloyl-L-aspartate typically involves the reaction of L-aspartic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of biocatalysts, such as ethylenediamine-N,N′-disuccinic acid lyase, has also been explored to achieve enantioselective synthesis of N-substituted L-aspartic acids .

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-acryloyl-L-aspartate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce saturated derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

Dimethyl N-acryloyl-L-aspartate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl N-acryloyl-L-aspartate exerts its effects involves the interaction of the acryloyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl N-acryloyl-L-aspartate is unique due to its specific combination of the acryloyl group and the L-aspartate moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

481012-75-3

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

dimethyl (2S)-2-(prop-2-enoylamino)butanedioate

InChI

InChI=1S/C9H13NO5/c1-4-7(11)10-6(9(13)15-3)5-8(12)14-2/h4,6H,1,5H2,2-3H3,(H,10,11)/t6-/m0/s1

InChI Key

MJCYPHUQTNOXJT-LURJTMIESA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)C=C

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)C=C

Origin of Product

United States

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